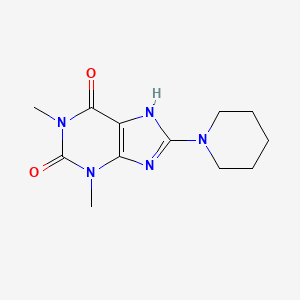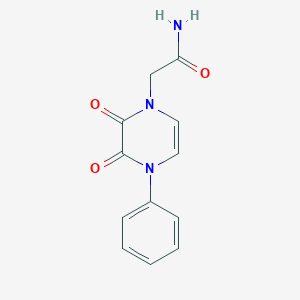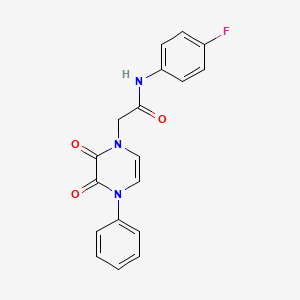![molecular formula C17H13FN2O2 B6518071 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-68-4](/img/structure/B6518071.png)
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (FPD) is a novel compound synthesized by the reaction of 1-phenyl-4-methyl-1,2,3,4-tetrahydropyrazine-2,3-dione (PMT) with 4-fluorophenyl bromide. FPD is a highly potent compound that has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mécanisme D'action
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione inhibits the activity of COX-2, which is responsible for the production of prostaglandins, and LOX and FLAP, which are responsible for the production of leukotrienes. Inhibition of these enzymes reduces the production of pro-inflammatory mediators, resulting in decreased inflammation.
Biochemical and Physiological Effects
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to reduce inflammation by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to reduce oxidative stress by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. Finally, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several advantages as a research tool. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a highly potent inhibitor of enzymes involved in the production of pro-inflammatory mediators, making it a useful tool for studying inflammation. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has anti-oxidant and anti-cancer properties, making it a useful tool for studying oxidative stress and cancer. However, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has several limitations as a research tool. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is a highly potent inhibitor of enzymes, which can lead to off-target effects that can interfere with the results of experiments. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is not water soluble, making it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research are vast and there are many potential future directions. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to study the effects of inflammation on various diseases, such as cardiovascular disease, diabetes, and cancer. In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to study the effects of oxidative stress on various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione could be used to develop novel drugs for the treatment of inflammation, oxidative stress, and cancer.
Méthodes De Synthèse
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is synthesized by the reaction of PMT with 4-fluorophenyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction is complete within a few hours and yields 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in high yields.
Applications De Recherche Scientifique
1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to be a highly potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and 5-lipoxygenase-activating protein (FLAP). In addition, 1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)12-19-10-11-20(17(22)16(19)21)15-4-2-1-3-5-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMJXENVCJPSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-4-phenylpyrazine-2,3(1H,4H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)

![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)

![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)


